2-Hydroxyxanthone
Overview
Description
2-Hydroxyxanthone is a derivative of xanthone, an oxygen-containing heterocyclic compound with a dibenzo-γ-pyrone scaffold. Xanthones are known for their yellow color and were first isolated from the pericarp of mangosteen. This compound, specifically, has a hydroxyl group attached to the xanthone core, which significantly influences its chemical properties and biological activities .
Mechanism of Action
Target of Action
2-Hydroxyxanthone, an isoprene flavone derived from Calophyllum inophyllum, has been found to have a significant killing effect on K562 cells . K562 cells are human immortalized myelogenous leukemia cells, which are often used in cancer research .
Mode of Action
The mode of action of this compound involves the stimulation of the caspase enzyme, leading to cell apoptosis . Furthermore, this compound can inhibit the Topoisomerase II protein through an intercalation mechanism on the DNA .
Biochemical Pathways
The biosynthesis of xanthones, including this compound, in plants involves the shikimate and the acetate pathways, which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
Pharmacokinetics
It’s known that within the cell, this compound is primarily located in the membrane . This location could influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of this compound’s action is the induction of apoptosis in targeted cells, such as K562 cells . This is achieved through the stimulation of the caspase enzyme and the inhibition of the Topoisomerase II protein .
Biochemical Analysis
Biochemical Properties
2-Hydroxyxanthone interacts with various enzymes, proteins, and other biomolecules. The structure of this compound determines its bioactivity, and different substitutions might result in variable bioactivity . It has been found to have an obvious killing effect on K562 cells .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It can lead to cell apoptosis by stimulating the caspase enzyme . Furthermore, it has been found to have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to interact with the active sites of Topoisomerase II protein through Hydrogen bonding .
Metabolic Pathways
This compound is involved in various metabolic pathways. In plants, the biosynthesis of xanthones involves the shikimate and the acetate pathways
Transport and Distribution
This compound is transported and distributed within cells and tissues. Within the cell, this compound is primarily located in the membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyxanthone can be synthesized through various methods. One common approach involves the Ullmann condensation reaction, where 2-hydroxybenzoic acid is reacted with phenol derivatives in the presence of a copper catalyst . Another method includes the use of ytterbium triflate as a catalyst to facilitate the reaction between substituted phenols and 2-hydroxybenzoic acids . Additionally, microwave-assisted synthesis has been employed to enhance reaction rates and yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Ullmann condensation reactions due to their efficiency and scalability. The use of eco-friendly catalysts and solvents is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyxanthone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the xanthone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted xanthones depending on the reagents used.
Scientific Research Applications
2-Hydroxyxanthone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
- 1-Hydroxyxanthone
- 3-Hydroxyxanthone
- 4-Hydroxyxanthone
Comparison: 2-Hydroxyxanthone is unique due to the position of the hydroxyl group, which significantly influences its reactivity and biological activity. For instance, 1-Hydroxyxanthone has a hydroxyl group at a different position, leading to variations in its chemical behavior and biological effects . Similarly, 3-Hydroxyxanthone and 4-Hydroxyxanthone exhibit different properties due to the positional isomerism .
Properties
IUPAC Name |
2-hydroxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSACHQJPCNOREV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172676 | |
Record name | 9H-Xanthen-9-one, 2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxyxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032997 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1915-98-6 | |
Record name | 2-Hydroxyxanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1915-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Xanthen-9-one, 2-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001915986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Xanthen-9-one, 2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxyxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032997 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
241 - 241.5 °C | |
Record name | 2-Hydroxyxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032997 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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